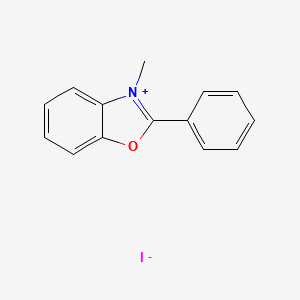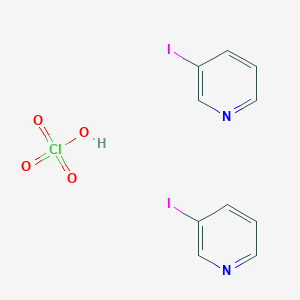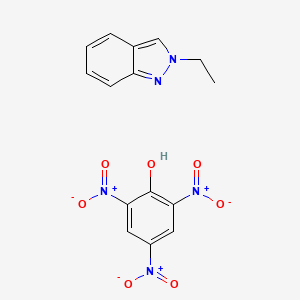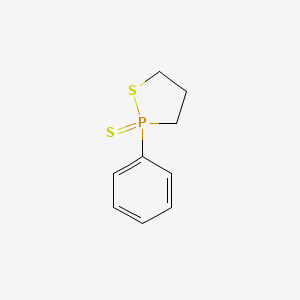
2-Phenyl-1,2lambda~5~-thiaphospholane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1,2lambda~5~-thiaphospholane-2-thione is a heterocyclic compound containing phosphorus and sulfur atoms in its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Phenyl-1,2lambda~5~-thiaphospholane-2-thione can be synthesized through the reaction of dichlorophenylphosphine with an ω-chloroalkanethiol, followed by cyclization with the aid of lithium metal . This method involves the formation of a phosphorus-sulfur bond, which is crucial for the compound’s stability and reactivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-1,2lambda~5~-thiaphospholane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-Phenyl-1,2lambda~5~-thiaphospholane-2-thione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mécanisme D'action
The mechanism by which 2-Phenyl-1,2lambda~5~-thiaphospholane-2-thione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique ring structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenyl-1,2-oxaphospholane
- 2-Phenyl-1,2-oxaphosphorinane
- 2-Phenyl-1,2-thiaphosphorinane
Uniqueness
2-Phenyl-1,2lambda~5~-thiaphospholane-2-thione is unique due to the presence of both phosphorus and sulfur in its ring structure, which imparts distinct chemical properties compared to its oxygen-containing analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
61157-03-7 |
|---|---|
Formule moléculaire |
C9H11PS2 |
Poids moléculaire |
214.3 g/mol |
Nom IUPAC |
2-phenyl-2-sulfanylidene-1,2λ5-thiaphospholane |
InChI |
InChI=1S/C9H11PS2/c11-10(7-4-8-12-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
Clé InChI |
GWVYZLBYVGPSRF-UHFFFAOYSA-N |
SMILES canonique |
C1CP(=S)(SC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


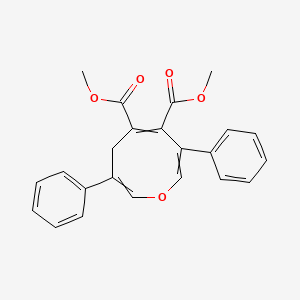

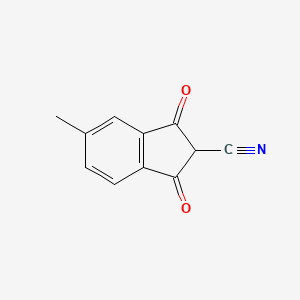
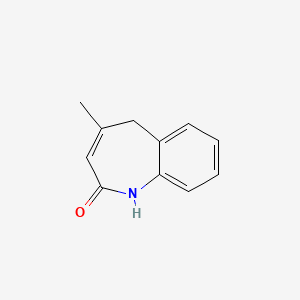


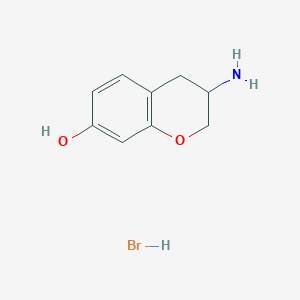
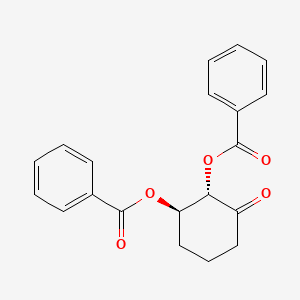
![1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium](/img/structure/B14584557.png)
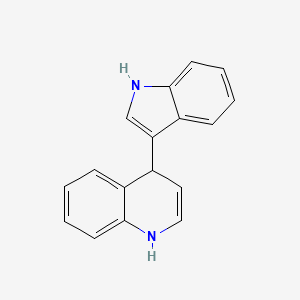
![1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}butyl)-1H-imidazole](/img/structure/B14584582.png)
